1,1-Dihydroxypropan-2-one

Vue d'ensemble

Description

1,1-Dihydroxypropan-2-one, also known as dihydroxyacetone (DHA), is a small molecule that has gained significant attention in the scientific community due to its unique properties. DHA is a colorless, odorless, and water-soluble compound that is commonly used in the cosmetic industry as a self-tanning agent. However, recent studies have shown that DHA has potential applications in various fields, including scientific research.

Applications De Recherche Scientifique

Membrane Distillation in Separation Processes

Wang Shichang (2008) explored the separation of 1,2-dihydroxypropane from its aqueous solution using vacuum membrane distillation. The study found that permeation flux increased with vacuum degree, feed flow, and feed temperature, while retention rate decreased under similar conditions, demonstrating the feasibility of this method for separating 1,2-dihydroxypropane (Wang Shichang, 2008).

Hydrothermal Degradation and Kinetics

Bonn, Rinderer, and Bobleter (1985) studied the equilibrium of 1,3-dihydroxy-2-propanone and its dehydration reaction to methylglyoxal under hydrothermal conditions. This research provides insights into the reaction mechanism for these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).

Catalysis and Enantioselective Hydrogenation

Cesarotti et al. (1993) synthesized various 3-O-substituted 1,3-dihydroxypropan-2-ones, reducing them to optically active glycerols using chiral Ru complexes. This research contributes to understanding the role of 1,3-dihydroxypropan-2-ones in asymmetric synthesis (Cesarotti, Antognazza, Pallavicini, & Villa, 1993).

Synthesis of Derivatives

Kubota et al. (1977) synthesized new 1,3-dithiane-2-thione derivatives from bismesylates of substituted 1,3-dihydroxypropanes. The findings are important for understanding the synthesis and properties of these derivatives (Kubota, Taniguchi, Eto, & Maekawa, 1977).

Zeolite Catalysis in Alcohol Dehydration

Jacobs, Tielen, and Uytterhoeven (1977) investigated alcohol dehydration over alkali cation-exchanged zeolites X and Y. The study provides valuable information on the catalytic processes and reaction mechanisms involved (Jacobs, Tielen, & Uytterhoeven, 1977).

Cooperative Transformation in Catalysis

Dai et al. (2015) prepared a CuNiAlOx catalyst for transforming biomass-based alcohols, such as glycerol, directly into 1,3-dihydroxypropan-2-one. This study is significant for understanding catalytic processes in biomass conversion (Dai, Cui, Yuan, Deng, & Shi, 2015).

Propriétés

Numéro CAS |

1186-47-6 |

|---|---|

Nom du produit |

1,1-Dihydroxypropan-2-one |

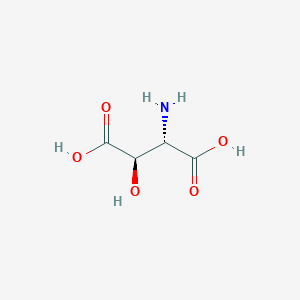

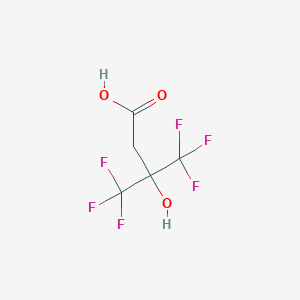

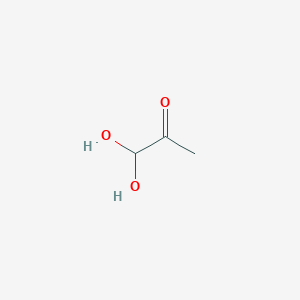

Formule moléculaire |

C3H6O3 |

Poids moléculaire |

90.08 g/mol |

Nom IUPAC |

1,1-dihydroxypropan-2-one |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |

Clé InChI |

UOQFZGVGGMHGEE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(O)O |

SMILES canonique |

CC(=O)C(O)O |

Synonymes |

methylglyoxal hydrate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.